(1E)-2-Methyl-N,N'-bis(2-methylpropyl)propanimidamide
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Overview
Description
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide is an organic compound with a unique structure characterized by the presence of two isobutyl groups attached to a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide typically involves the reaction of 2-methylpropan-1-amine with a suitable precursor such as 2-methylpropanimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The general reaction scheme is as follows:
2-Methylpropan-1-amine+2-Methylpropanimidoyl chloride→(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide
Industrial Production Methods: On an industrial scale, the production of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidamides or other derivatives.
Scientific Research Applications
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanamide: Similar structure but with an amide group instead of an imidamide group.
(1E)-2-Methyl-N,N’-bis(2-methylpropyl)butanimidamide: Similar structure but with a butanimidamide backbone.
Uniqueness: (1E)-2-Methyl-N,N’-bis(2-methylpropyl)propanimidamide is unique due to its specific imidamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two isobutyl groups also contributes to its unique steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
92173-59-6 |
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Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
2-methyl-N,N'-bis(2-methylpropyl)propanimidamide |
InChI |
InChI=1S/C12H26N2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3,(H,13,14) |
InChI Key |
DPAKFUVSMSKONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=NCC(C)C)C(C)C |
Origin of Product |
United States |
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